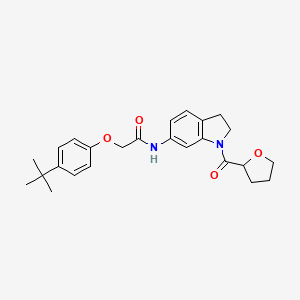![molecular formula C17H16N2O4S2 B2968578 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 873883-90-0](/img/structure/B2968578.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, including compounds related to N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, have been studied for their potential in cardiac electrophysiology. They exhibited potency in the in vitro Purkinje fiber assay, indicating their relevance as selective class III agents for cardiac arrhythmias (Morgan et al., 1990).
Anticancer Activity
Research has been conducted on Co(II) complexes of related benzamides, demonstrating their potential in fluorescence properties and in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017). Additionally, compounds including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides have shown significant cytotoxicity against various cancer cell lines, highlighting the potential of similar compounds in cancer treatment (Nam et al., 2010).
Alzheimer's Disease Treatment
Research into 5-aroylindolyl-substituted hydroxamic acids, closely related to the compound , has shown promising results in the treatment of Alzheimer's disease. One such compound demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6), leading to decreased levels of tau protein phosphorylation and aggregation, which are key factors in Alzheimer’s disease (Lee et al., 2018).
Other Applications
Further applications include the study of benzamide derivatives as antimicrobials, which are synthesized and evaluated for their efficacy in vitro (Priya et al., 2006), and as inhibitors in carbonic anhydrase studies, demonstrating their potential in treating conditions like glaucoma (Graham et al., 1989).
Propiedades
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-3-23-12-6-9-14-15(10-12)24-17(18-14)19-16(20)11-4-7-13(8-5-11)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFGXDQOMKXBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
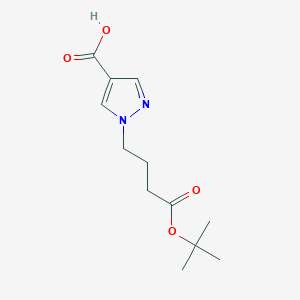
![N-(1,3-benzodioxol-5-ylmethyl)-5-{[4-(benzyloxy)phenyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2968499.png)
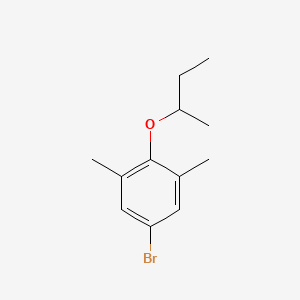
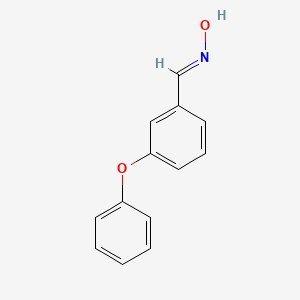
![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2968504.png)

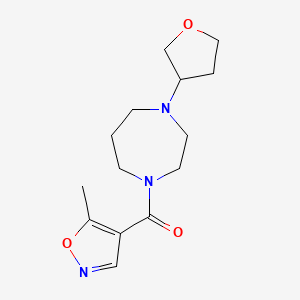


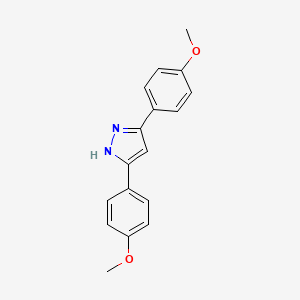
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2968513.png)

![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2968516.png)
